molecular formula C8HF4NO B6291770 3-Cyano-2,4,5-trifluoro-benzoyl fluoride CAS No. 214774-56-8

3-Cyano-2,4,5-trifluoro-benzoyl fluoride

Cat. No. B6291770
CAS RN: 214774-56-8
M. Wt: 203.09 g/mol
InChI Key: ZMHXHDXZVQIKEG-UHFFFAOYSA-N
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Description

3-Cyano-2,4,5-trifluoro-benzoyl fluoride (CTFBF) is a compound that has been gaining attention in recent years due to its potential applications in the field of scientific research. CTFBF is a fluorinated ester of benzoic acid and is used as a reagent in organic synthesis. It is also used as a catalyst in a variety of reactions, and its unique properties have enabled it to be used in a wide range of scientific research applications.

Mechanism of Action

3-Cyano-2,4,5-trifluoro-benzoyl fluoride is a fluorinated ester of benzoic acid, and its unique properties enable it to act as a catalyst in a variety of reactions. 3-Cyano-2,4,5-trifluoro-benzoyl fluoride is able to catalyze the formation of carbon-carbon bonds, and it can also catalyze the formation of carbon-heteroatom bonds. It can also catalyze the formation of carbon-nitrogen bonds and carbon-oxygen bonds.
Biochemical and Physiological Effects
3-Cyano-2,4,5-trifluoro-benzoyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP. 3-Cyano-2,4,5-trifluoro-benzoyl fluoride has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 3-Cyano-2,4,5-trifluoro-benzoyl fluoride has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamines such as serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

3-Cyano-2,4,5-trifluoro-benzoyl fluoride has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, 3-Cyano-2,4,5-trifluoro-benzoyl fluoride also has some limitations. It is a highly toxic compound, and it should be handled with extreme care. In addition, it has a low solubility in water and organic solvents, which can make it difficult to use in some experiments.

Future Directions

There are a variety of potential future directions for 3-Cyano-2,4,5-trifluoro-benzoyl fluoride research. One potential direction is to further explore its potential applications in the synthesis of organic compounds, peptides, and small molecules. Another potential direction is to explore its potential use in the development of new pharmaceuticals and biopharmaceuticals. Additionally, further research could be done to explore the biochemical and physiological effects of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride, as well as its potential toxicity and other safety concerns. Finally, further research could be done to explore the potential of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride as a catalyst in other reactions.

Synthesis Methods

3-Cyano-2,4,5-trifluoro-benzoyl fluoride can be synthesized by reacting 2,4,5-trifluorobenzoic acid with cyanogen bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is then purified by column chromatography. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

3-Cyano-2,4,5-trifluoro-benzoyl fluoride has been used as a reagent in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, and it has also been used in the synthesis of peptides and peptide analogs. It has also been used in the synthesis of small molecules such as amino acids, nucleotides, and carbohydrates. 3-Cyano-2,4,5-trifluoro-benzoyl fluoride has also been used in the synthesis of pharmaceuticals and biopharmaceuticals.

properties

IUPAC Name

3-cyano-2,4,5-trifluorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF4NO/c9-5-1-3(8(12)14)6(10)4(2-13)7(5)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHXHDXZVQIKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C#N)F)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572173
Record name 3-Cyano-2,4,5-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2,4,5-trifluoro-benzoyl fluoride

CAS RN

214774-56-8
Record name 3-Cyano-2,4,5-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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